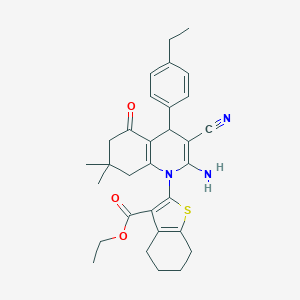![molecular formula C25H22I2N2O6S B393995 ETHYL (2E)-5-(3,4-DIMETHOXYPHENYL)-2-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B393995.png)
ETHYL (2E)-5-(3,4-DIMETHOXYPHENYL)-2-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(3,4-dimethoxyphenyl)-2-(2-hydroxy-3,5-diiodobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolopyrimidine core, multiple methoxy groups, and iodine atoms, making it a subject of interest for chemists and researchers.
Métodos De Preparación
The synthesis of ETHYL (2E)-5-(3,4-DIMETHOXYPHENYL)-2-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the methoxy groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Esterification: The carboxylate group can be esterified using ethanol in the presence of an acid catalyst.
Industrial production methods would involve scaling up these reactions while ensuring safety, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Ethyl 5-(3,4-dimethoxyphenyl)-2-(2-hydroxy-3,5-diiodobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Ethyl 5-(3,4-dimethoxyphenyl)-2-(2-hydroxy-3,5-diiodobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a potential candidate for studying biochemical pathways.
Medicine: Due to its potential biological activity, it may be investigated for its therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer effects.
Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mecanismo De Acción
The mechanism of action of ETHYL (2E)-5-(3,4-DIMETHOXYPHENYL)-2-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The presence of iodine atoms and methoxy groups can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Ethyl 5-(3,4-dimethoxyphenyl)-2-(2-hydroxy-3,5-diiodobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with similar compounds such as:
Ethyl 5-(3,4-dimethoxyphenyl)-2-(2-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: This compound lacks the iodine atoms, which may affect its reactivity and biological activity.
Ethyl 5-(3,4-dimethoxyphenyl)-2-(2-hydroxy-3,5-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: The presence of chlorine atoms instead of iodine can lead to different chemical and biological properties.
Ethyl 5-(3,4-dimethoxyphenyl)-2-(2-hydroxy-3,5-dibromobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Bromine atoms can also alter the compound’s reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C25H22I2N2O6S |
|---|---|
Peso molecular |
732.3g/mol |
Nombre IUPAC |
ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[(2-hydroxy-3,5-diiodophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H22I2N2O6S/c1-5-35-24(32)20-12(2)28-25-29(21(20)13-6-7-17(33-3)18(9-13)34-4)23(31)19(36-25)10-14-8-15(26)11-16(27)22(14)30/h6-11,21,30H,5H2,1-4H3/b19-10+ |
Clave InChI |
HJXWHISNAPMYHZ-VXLYETTFSA-N |
SMILES isomérico |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C\C4=C(C(=CC(=C4)I)I)O)/S2)C |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=C(C(=CC(=C4)I)I)O)S2)C |
SMILES canónico |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=C(C(=CC(=C4)I)I)O)S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-dimethyl-2-[(5-methyl-2-furyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B393912.png)
![METHYL 2-[2-AMINO-4-(4-CHLOROPHENYL)-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B393914.png)
![ETHYL 2-[2-AMINO-3-CYANO-4-(4-FLUOROPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B393915.png)
![2-AMINO-1-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-4-(3,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE](/img/structure/B393917.png)
![METHYL 2-[2-AMINO-3-CYANO-4-(4-FLUOROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B393918.png)
![4-(3,4-dimethylphenyl)-2-[3-(4-fluorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B393921.png)
![3-(4-Methylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B393922.png)

![5-AMINO-3-[(1Z)-1-CYANO-2-[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROPHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B393924.png)
![2-((Z)-1-{2-[(2,4-DICHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-7,8-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE](/img/structure/B393929.png)

![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-N-[2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]amine](/img/structure/B393932.png)
![ETHYL 2-[2-AMINO-4-(5-TERT-BUTYLTHIOPHEN-2-YL)-3-CYANO-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B393934.png)
![ETHYL 2-[2-AMINO-3-CYANO-4-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B393936.png)
